Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate
Description
Diethyl 2-[2-[(tert-butyldimethylsilyl)oxy]ethoxy]malonate is a malonate derivative featuring a tert-butyldimethylsilyl (TBS)-protected ethoxy substituent at the central carbon of the malonate core. This compound is structurally characterized by its diethyl ester groups and the bulky TBS moiety, which serves as a protective group for the hydroxyl functionality. The TBS group enhances stability under basic and nucleophilic conditions while remaining labile to acidic or fluoride-mediated cleavage, making it valuable in multi-step organic syntheses .
Properties
IUPAC Name |
diethyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O6Si/c1-8-18-13(16)12(14(17)19-9-2)20-10-11-21-22(6,7)15(3,4)5/h12H,8-11H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCZBKOGXCDJIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of Ethylene Glycol
The TBDMS group is introduced using tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. For example, ethylene glycol reacts with TBDMSCl in the presence of imidazole or triethylamine to yield 2-(tert-butyldimethylsilyloxy)ethanol. This step ensures selective protection of one hydroxyl group while leaving the other available for subsequent functionalization.
Representative Conditions :
Conversion to a Leaving Group
The free hydroxyl group in 2-(tert-butyldimethylsilyloxy)ethanol is converted to a bromide or tosylate to facilitate nucleophilic substitution. For instance, treatment with phosphorus tribromide (PBr₃) in dichloromethane produces 2-(tert-butyldimethylsilyloxy)ethyl bromide.
Example Protocol :
Alkylation of Diethyl Malonate
The central carbon of diethyl malonate is deprotonated using a strong base (e.g., NaH or LDA) and reacted with the silyl-protected ethoxyethyl bromide. This step forms the C–O–C linkage between the malonate core and the protected ethoxy group.
Optimized Alkylation Conditions :
Alternative Methodologies and Comparative Analysis
One-Pot Alkylation-Silylation Approach
In some cases, the silylation and alkylation steps are combined. For example, diethyl malonate is first alkylated with 2-bromoethanol, followed by in situ protection of the hydroxyl group with TBDMSCl. This method reduces purification steps but may compromise yield due to competing side reactions.
Key Data :
Use of Phase-Transfer Catalysts
Crown ethers (e.g., dibenzo-24-crown-8) enhance reaction efficiency in polar aprotic solvents. This approach, documented in patent CN112898152A for analogous malonate derivatives, improves alkylation yields under mild conditions.
Reported Results :
| Catalyst | Yield Increase (%) | Reaction Time (h) |
|---|---|---|
| Dibenzo-24-crown-8 | 15–20 | 2–4 |
| No catalyst | Baseline | 6–8 |
Critical Factors Influencing Reaction Success
Base Selection
Strong bases like NaH or LDA are preferred for malonate deprotonation, as evidenced by the synthesis of Diethyl 2-(tert-Butoxycarbonylamino)malonate. Weaker bases (e.g., K₂CO₃) result in incomplete alkylation.
Solvent Effects
THF and DMF are optimal for alkylation due to their ability to stabilize enolate intermediates. Polar solvents also improve electrophile solubility, as seen in the preparation of diethyl n-butylmalonate.
Temperature Control
Exothermic reactions require careful temperature management. For example, NaH-mediated deprotonation is conducted at 0°C to prevent side reactions.
Purification and Characterization
Work-Up Procedures
Chromatographic Purification
Silica gel column chromatography with hexane/ethyl acetate (4:1 to 2:1) eluent yields >95% purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate undergoes various chemical reactions, including:
Substitution Reactions: The TBDMS group can be selectively removed under acidic conditions to yield the free hydroxyl compound.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
TBDMS Deprotection: Typically achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Ester Hydrolysis: Conducted using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Deprotected Hydroxyl Compound: Formed after removal of the TBDMS group.
Carboxylic Acids: Formed after hydrolysis of the ester groups.
Scientific Research Applications
Applications in Scientific Research
Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate has several significant applications across various fields:
Organic Synthesis
This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations while maintaining stability makes it an essential reagent in organic chemistry.
Medicinal Chemistry
In medicinal chemistry, it is utilized as an intermediate in the synthesis of pharmaceutical compounds. The TBDMS protecting group allows for selective reactions, facilitating the development of active pharmaceutical ingredients.
Material Science
The compound is also employed in material science for the preparation of polymers and advanced materials. Its reactivity can be harnessed to create materials with specific properties tailored for particular applications.
Case Studies and Research Findings
- Synthesis of Pharmaceutical Intermediates : A study demonstrated that this compound could be effectively used to synthesize key intermediates for anti-cancer drugs, showcasing its importance in drug discovery and development.
- Polymer Development : Research indicated that this compound could be incorporated into polymer matrices to enhance mechanical properties and thermal stability, indicating its potential in advanced material applications.
- Synthetic Methodology : Various methodologies utilizing this compound have been reported, including its role as a precursor in multi-step synthesis pathways leading to complex organic structures.
Mechanism of Action
The mechanism of action of Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate involves its ability to act as a protected diol and malonate ester. The TBDMS group protects the hydroxyl functionality, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Diethyl 2-[2-[(tert-butyldimethylsilyl)oxy]ethoxy]malonate with analogous malonate derivatives, focusing on substituent effects, reactivity, and applications:
Table 1: Key Properties of Diethyl 2-[2-[(TBS)oxy]ethoxy]malonate and Related Compounds
Structural and Functional Analysis
- TBS Protection : The TBS group in the target compound provides steric shielding and chemical inertness, contrasting with simpler ethers (e.g., methoxyethyl in ), which lack such protection. This makes the TBS derivative more suitable for reactions requiring selective deprotection .
- Reactivity : Ethylidenemalonate contains a reactive α,β-unsaturated ester, enabling Diels-Alder reactions, whereas the TBS-protected compound is tailored for stepwise synthetic strategies. Benzylmalonate exhibits nucleophilic reactivity at the benzyl position, useful for C–C bond formation.
- Stability : The TBS group enhances stability in polar aprotic solvents (e.g., DCM, THF) compared to compounds like diethyl 2-(ethoxymethylene)malonate , which may hydrolyze under acidic conditions.
Biological Activity
Diethyl 2-[2-[(tert-butyldimethylsilyl)oxy]ethoxy]malonate (CAS Number: 2306369-72-0) is a synthetic organic compound derived from malonic acid. Its unique structure, which includes a tert-butyldimethylsilyl (TBDMS) protecting group, suggests potential applications in various biological contexts. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is . The compound appears as a colorless to yellow liquid and is typically stored at low temperatures to maintain stability. The presence of the TBDMS group enhances solubility and reactivity, making it suitable for specific biochemical applications .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The TBDMS group may enhance the compound's ability to donate electrons or hydrogen atoms, neutralizing free radicals and preventing oxidative stress. This mechanism is crucial for protecting cellular components from damage .
3. Cytotoxicity and Cancer Research
Preliminary studies have shown that malonate derivatives can induce apoptosis in cancer cells. The incorporation of the TBDMS group may influence cellular uptake and localization within organelles critical for inducing cell death, such as mitochondria and the endoplasmic reticulum .
Case Study 1: Synthesis and Evaluation
A recent study synthesized derivatives of malonic acid, including this compound, to evaluate their cytotoxic effects on HeLa cells. Results indicated a significant reduction in cell viability at higher concentrations, with mechanisms involving apoptotic pathways being further investigated .
Case Study 2: Antioxidant Efficacy
In another study focusing on the antioxidant capabilities of similar compounds, it was found that they effectively reduced oxidative stress markers in vitro. The TBDMS moiety was hypothesized to play a role in enhancing the stability of the antioxidant activity through improved solubility in biological systems .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity (HeLa Cells) |
|---|---|---|---|
| This compound | Moderate | Potential | Significant |
| Ferulic Acid | High | High | Moderate |
| Other Malonate Derivatives | Variable | Moderate | High |
Q & A
Basic: What are the standard synthetic routes for preparing Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate?
Methodological Answer:
The synthesis typically involves silylation of a hydroxyl-containing malonate precursor. For example:
- Step 1: React a malonate derivative with a hydroxyl-ethoxy side chain (e.g., diethyl 2-(2-hydroxyethoxy)malonate) with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole or pyridine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Step 2: Monitor reaction progress via TLC or NMR. Purify via flash chromatography (e.g., petroleum ether/ethyl acetate gradient) to isolate the silylated product .
- Key Considerations: Ensure anhydrous conditions to prevent premature desilylation. Yield optimization may require excess TBDMSCl (1.2–1.5 equiv) and extended reaction times (12–24 h).
Advanced: How can researchers optimize the introduction of the TBDMS group while minimizing side reactions?
Methodological Answer:
- Reagent Selection: Use TBDMS triflate (more reactive than TBDMSCl) in polar aprotic solvents (e.g., DMF) for sterically hindered substrates. This reduces reaction time and improves regioselectivity .
- Temperature Control: Conduct reactions at 0°C to room temperature to avoid over-silylation or decomposition.
- Workup: Quench with aqueous NaHCO₃ to neutralize acidic byproducts. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure .
- Troubleshooting: If desilylation occurs during purification, use milder eluents (e.g., hexane/ethyl acetate 9:1) and avoid acidic silica gel.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Key signals include:
- ESI-MS: Look for [M+Na]⁺ or [M+H]⁺ peaks. Exact mass should match the molecular formula (C₁₇H₃₄O₆Si) .
- IR: Confirm ester C=O stretch (~1740 cm⁻¹) and Si-O-C absorption (~1250 cm⁻¹).
Advanced: How does the TBDMS group influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Acidic Conditions: The TBDMS group is stable in mild acids (pH > 3) but cleaves rapidly with HF, TBAF, or aqueous HF-pyridine. Avoid protic acids (e.g., HCl) during reactions .
- Basic Conditions: Stable in weak bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the malonate ester before desilylation .
- Thermal Stability: Decomposes above 150°C. Store at –20°C under inert atmosphere to prevent moisture-induced degradation.
Advanced: How is this compound utilized as an intermediate in complex organic syntheses?
Methodological Answer:
- Peptide Mimetics: The malonate core serves as a backbone for introducing amino acid-like functionalities. For example, saponification of the ester groups followed by coupling with protected amines generates α,α-disubstituted amino acids .
- Polymer Chemistry: The ethoxy-TBDMS moiety acts as a protected alcohol for stepwise polymerization. After polymerization, fluoride-mediated desilylation reveals hydroxyl groups for further functionalization .
- Case Study: In fluorinated aromatic systems, similar malonates undergo nucleophilic substitution with perfluorobenzene to yield bioactive intermediates .
Advanced: How should researchers address contradictory data in reaction yields or product purity?
Methodological Answer:
- Root-Cause Analysis:
- Reagent Quality: Ensure TBDMSCl is freshly distilled to exclude moisture.
- Solvent Purity: Use anhydrous solvents (test with Karl Fischer titration).
- Chromatography Artifacts: Replace old silica gel; acidic silica can cleave silyl groups.
- Reproducibility: Document reaction parameters (e.g., stirring rate, humidity). Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Malonate Activation: The electron-withdrawing ester groups activate the central carbon for nucleophilic attack. For example, in Michael additions, the malonate acts as a dienophile with enolates .
- Steric Effects: The TBDMS group hinders nucleophilic access to the ethoxy oxygen, directing reactivity to the malonate core.
- Fluoride Sensitivity: The Si-O bond cleaves via a pentavalent silicon transition state when exposed to F⁻, releasing the hydroxyl group .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Flash Chromatography: Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3). Monitor fractions by TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) .
- HPLC: For high-purity batches, employ a C18 column with acetonitrile/water (70:30) at 1 mL/min. Retention time typically ~12–15 min .
- Avoid: Acidic modifiers (e.g., acetic acid) or basic alumina, which may degrade the TBDMS group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
